2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine
Overview
Description
2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science . The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, enhancing its biological activity and making it a crucial intermediate in the synthesis of various active ingredients .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the stepwise liquid-phase/vapor-phase synthesis, where intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine are prepared and further reacted to introduce the amino and chloromethyl groups . The reaction conditions often involve high temperatures and the use of transition metal-based catalysts such as iron fluoride .
Industrial Production Methods
In industrial settings, the production of 2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine may involve large-scale vapor-phase reactions. These methods are designed to maximize yield and efficiency while minimizing the production of by-products. The use of continuous flow reactors and advanced catalytic systems is common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine and its derivatives involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to increased bioavailability and potency . The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
2-Chloro-5-(trifluoromethyl)pyridine: Another intermediate with applications in agrochemicals.
Uniqueness
2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine is unique due to the presence of both the amino and chloromethyl groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications .
Properties
IUPAC Name |
4-(chloromethyl)-3-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-3-4-1-2-13-6(12)5(4)7(9,10)11/h1-2H,3H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVBNGTYXBGQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CCl)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.